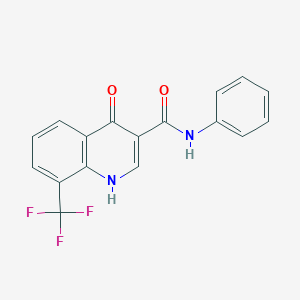

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Synthesis Analysis

The synthesis of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide and its derivatives involves multi-step reactions . These reactions involve the use of various reagents and conditions, and the products are characterized by spectral and elemental analyses .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1ccnc2c(cccc12)C(F)(F)F . This represents a quinoline core with a trifluoromethyl group at the 8-position and a hydroxy group at the 4-position .

Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide are complex and involve multiple steps . These reactions can lead to the formation of various derivatives of the parent compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide include a molecular weight of 213.16 and a melting point of 174-176 °C . The compound is characterized by its strong electron-withdrawing trifluoromethyl group, which imparts unique properties to the molecule .

科学的研究の応用

Synthesis and Properties

Fluorinated quinolines, such as 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These compounds exhibit unique properties due to the incorporation of a fluorine atom .

Antimicrobial Applications

Several 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been tested for their antimicrobial actions . For instance, some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Potential Antituberculosis Agents

Some compounds, such as 6d and 6e, showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis, indicating these compounds can be possible future antituberculosis agents .

Synthesis of Analgesic Compounds

4-Hydroxy-8-(trifluoromethyl)quinoline (4-Hydroxy-8-trifluoromethylquinolone) may be used in the synthesis of the analgesic compound, floctafenine .

Anticancer Applications

N-substituted-4-hydroxy-2-quinolone-3-carboxamides have shown to promote apoptosis by catalyzing caspase-3 activity and damaging cellular DNA, which could be useful in the treatment of human colon carcinoma .

Agricultural Applications

A number of fluorinated quinolines have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals .

Cyanine Dyes

Quinolines have been used in the synthesis of cyanine dyes, which make a considerable share in commercial production .

作用機序

Target of Action

It is structurally similar to tasquinimod , a quinoline-3-carboxamide anti-angiogenic agent , suggesting potential anti-angiogenic and anti-cancer properties.

Mode of Action

Based on its structural similarity to tasquinimod , it may interact with its targets to inhibit angiogenesis, thereby potentially limiting tumor growth.

Result of Action

If it shares similar properties with tasquinimod , it may result in the inhibition of angiogenesis and potential anti-cancer effects.

特性

IUPAC Name |

4-oxo-N-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)13-8-4-7-11-14(13)21-9-12(15(11)23)16(24)22-10-5-2-1-3-6-10/h1-9H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIRDNXNFOIPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione](/img/structure/B6420379.png)

![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6420398.png)

![N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)

![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420423.png)

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6420438.png)

![2-(2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid](/img/structure/B6420439.png)

![5-(4-chlorobenzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6420450.png)

![16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420461.png)

![16-{4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420462.png)

![ethyl 2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4-phenylthiophene-3-carboxylate](/img/structure/B6420470.png)